1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine
描述
Chemical Nomenclature and Classification
The compound 1-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine (CAS: 1497300-19-2) is systematically named according to IUPAC guidelines. Its molecular formula is C₁₂H₁₉N₅ , with a molecular weight of 233.32 g/mol . Structurally, it belongs to the following classes:
- Amines : Features a primary amine group attached to a cyclopropane ring.
- Heterocyclic compounds : Contains a pyrimidine ring (six-membered aromatic ring with two nitrogen atoms) and a piperazine moiety (six-membered saturated ring with two nitrogen atoms).
- Cyclopropane derivatives : Includes a strained three-membered carbocyclic ring.
Alternative nomenclature includes the SMILES string C1CC1(CN2CCN(CC2)C3=NC=CC=N3)N , which encodes the connectivity of the cyclopropane, piperazine, and pyrimidine subunits.
Molecular Architecture and Isomeric Forms
The molecular architecture comprises three distinct regions (Fig. 1):
- Cyclopropane core : A strained three-membered ring with a methylene group (-CH₂-) bridging to the piperazine nitrogen.
- Piperazine scaffold : A six-membered diazine ring substituted at the 1-position with a pyrimidin-2-yl group.
- Pyrimidine substituent : A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.
Key Structural Features:
- Connectivity : The cyclopropane’s methyl group is bonded to the piperazine nitrogen, while the pyrimidine is attached to the opposite piperazine nitrogen.
- Stereochemistry : No chiral centers are present in the base structure, but conformational flexibility exists in the piperazine ring (chair-to-boat transitions).
- Strain effects : The cyclopropane ring introduces significant angle strain, influencing electronic properties and reactivity.
Isomeric Considerations:
- Positional isomerism : Possible only if substituents on the pyrimidine or piperazine rings vary (not observed in this compound).
- Tautomerism : Excluded due to the absence of proton-donor/acceptors in the pyrimidine ring under standard conditions.
Spectroscopic Profiling
Spectroscopic data for this compound are derived from empirical studies and computational predictions (Table 1):
Table 1. Spectroscopic properties of this compound
Key Spectral Assignments:
- Infrared (IR) : The N-H stretch (3350 cm⁻¹) and aromatic C=N/C=C vibrations (1450–1600 cm⁻¹) confirm the amine and pyrimidine groups.
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Cyclopropane protons resonate upfield (δ 1.0–1.2) due to ring strain. Piperazine protons appear as complex multiplets (δ 2.8–3.5), while pyrimidine protons show aromatic coupling (δ 6.5–8.5).
- ¹³C NMR : The cyclopropane carbons are deshielded (δ 12–15), contrasting with the pyrimidine’s sp² carbons (δ 110–160).
- Mass Spectrometry : The molecular ion peak at m/z 233.3 aligns with the molecular formula, with fragmentation patterns indicating cleavage between the cyclopropane and piperazine units.
Computational Predictions:
Density functional theory (DFT) calculations suggest a planar pyrimidine ring and a puckered piperazine conformation, minimizing steric clashes. Hyperconjugation between the cyclopropane’s C-H σ-bonds and adjacent nitrogen lone pairs may stabilize the structure.
属性
IUPAC Name |
1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-12(2-3-12)10-16-6-8-17(9-7-16)11-14-4-1-5-15-11/h1,4-5H,2-3,6-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGQCAJJLXNVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCN(CC2)C3=NC=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
General Synthetic Strategy Overview
The synthesis of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine generally follows these key steps:
- Formation of the piperazine-pyrimidine intermediate via nucleophilic aromatic substitution on a dichloropyrimidine derivative.
- Attachment of the cyclopropan-1-amine moiety through reductive amination or alkylation of the piperazine nitrogen.
- Purification and characterization to isolate the target compound in high purity.
Preparation of the Piperazine-Pyrimidine Intermediate
A common approach involves reacting a 2,4-dichloropyrimidine or substituted dichloropyrimidine with piperazine under controlled conditions to yield the 4-(pyrimidin-2-yl)piperazine intermediate.
-
- Solvent: Typically tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base: N,N-diisopropylethylamine or similar organic bases.
- Temperature: 0 to 15 °C to room temperature, overnight reaction.
- Yields: Good to excellent (80-90%).
Alternative Synthetic Routes and Modifications
-
- Alkylation of piperazine nitrogen with cyclopropylmethyl halides or similar electrophiles can be employed but may require protection of other amine groups to avoid polyalkylation.
Protection/deprotection strategies:
- Use of tert-butyl carbamate (Boc) protecting groups on amines during intermediate steps to improve selectivity.
- Deprotection under acidic conditions after key transformations.
Summary Table of Key Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine + Piperazine | N,N-Diisopropylethylamine, THF, 0-15 °C, overnight | 80-90 | Nucleophilic aromatic substitution |
| 2 | Piperazine-pyrimidine intermediate | Cyclopropane-1-carboxaldehyde, NaHB(OAc)3, CH2Cl_2, 4 h | Not specified (generally high) | Reductive amination to install cyclopropylmethyl amine |
| 3 | Protected intermediates (if used) | Boc protection/deprotection as needed | Variable | Improves selectivity and yield |
| 4 | Purification | Column chromatography (MeOH/CHCl_3) | - | Final isolation and purification |
Research Findings and Considerations
- The reductive amination step is critical for the selective introduction of the cyclopropan-1-amine moiety, offering mild conditions and high chemoselectivity.
- The choice of solvent and base during the initial pyrimidine substitution significantly affects yield and purity.
- Protection of amines during multi-step synthesis can prevent side reactions and improve overall yield.
- The synthetic approach is adaptable to various substituted pyrimidines and piperazine derivatives, allowing structural diversification.
- Purification by chromatographic methods ensures removal of unreacted starting materials and by-products, yielding analytically pure final compounds.
化学反应分析
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Medicinal Chemistry
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine has been investigated for its role as a pharmacological agent targeting various receptors and enzymes. Its structural characteristics allow it to interact effectively with biological targets, which can lead to the development of new therapeutic agents.
Potential Targets :
- Dihydrofolate Reductase (DHFR) : Compounds similar in structure have shown efficacy against DHFR, a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair .
Neurological Research
Research has indicated that derivatives of this compound may act as antagonists for muscarinic receptors, particularly M4 receptors, which are implicated in neurological disorders such as schizophrenia and Alzheimer's disease. The modulation of these receptors can lead to significant therapeutic outcomes in managing symptoms associated with these conditions .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of pyrimidine derivatives similar to this compound. The compound exhibited cytotoxic effects against various cancer cell lines by inhibiting proliferation and inducing apoptosis. The mechanism involved the disruption of cellular signaling pathways critical for tumor growth .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related compounds. The studies demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Data Table: Summary of Biological Activities
作用机制
The mechanism of action of 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
生物活性
1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, a compound with the molecular formula C12H19N5 and a molecular weight of 233.32 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse scientific literature.
- IUPAC Name : 1-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]cyclopropan-1-amine
- CAS Number : 1497300-19-2
- PubChem CID : 65458878
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods may include:
- Formation of the piperazine ring.
- Alkylation with pyrimidine derivatives.
- Cyclopropanation to introduce the cyclopropane moiety.
Antidepressant Effects
Recent studies have indicated that compounds structurally related to this compound exhibit significant serotonin (5-HT) reuptake inhibition, which is a critical mechanism in the treatment of depression. For instance, a related compound demonstrated potent activity in reducing immobility times in the forced swimming test (FST), suggesting antidepressant properties .
Case Studies and Research Findings
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and potential kinase inhibition, which are crucial for its antidepressant and anticancer effects. Further elucidation of its specific targets is necessary to fully understand its biological activity.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine, and how can reaction conditions be optimized to improve yields?
- Methodological Answer : The synthesis typically involves coupling a cyclopropane-1-amine core with a pyrimidinyl-piperazine moiety. Key steps include:
- Nucleophilic substitution : Reacting a bromomethyl-cyclopropane intermediate with 4-(pyrimidin-2-yl)piperazine under basic conditions (e.g., K₂CO₃, acetone, reflux) to form the methylene bridge .
- Purification : Column chromatography (chloroform:methanol, 3:1 v/v) followed by crystallization from diethyl ether or methanol achieves >85% purity .
- Yield optimization : Catalytic tetraethylammonium bromide (TEBA) enhances reaction rates in nucleophilic substitutions .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Mass spectrometry (ESI+) : Confirms molecular weight (e.g., observed [M+H]⁺ peaks at m/z 198–452 in related analogs) .
- ¹H NMR : Key signals include cyclopropane protons (δ 1.25–1.60 ppm), piperazine N-CH₂ (δ 2.60–3.70 ppm), and pyrimidine aromatic protons (δ 7.11–8.64 ppm). Multiplicity analysis (e.g., triplets for J = 13.2 Hz) distinguishes stereoisomers .
- HPLC with UV detection : Monitors purity (>95%) using C18 columns and methanol/water gradients .
Q. How can researchers screen this compound for preliminary pharmacological activity?
- Methodological Answer :
- In vitro assays : Test against kinases (e.g., EGFR, CDK2) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization assays with recombinant proteins .
- Cellular cytotoxicity : Employ MTT assays in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations, with cisplatin as a positive control .
- Solubility : Pre-screen in PBS (pH 7.4) and DMSO to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How does stereochemistry at the cyclopropane or piperazine moiety influence target binding and selectivity?
- Methodological Answer :
- Stereoisomer synthesis : Use chiral auxiliaries (e.g., (1R,4R)- or (1S,4S)-cyclohexylamine templates) to generate enantiomers. Confirm configurations via X-ray crystallography (e.g., CCDC deposition codes for related analogs) .
- Docking studies : Compare enantiomer binding poses in homology models (e.g., Autodock Vina). The cyclopropane’s spatial orientation may sterically hinder or enhance interactions with hydrophobic kinase pockets .
- Biological validation : Test enantiomers in kinase inhibition assays; e.g., (1R,4R)-isomers of analogs show 5–10× higher IC₅₀ values than (1S,4S) counterparts .
Q. What strategies resolve contradictions in reported activity data across structurally similar analogs?
- Methodological Answer :
- Meta-analysis : Compare substituent effects using cheminformatics tools (e.g., Schrodinger’s QikProp). For example, 4-methylpiperazine analogs exhibit higher logP (1.5–2.0) than unsubstituted piperazines, improving membrane permeability but reducing solubility .
- Proteome-wide profiling : Use kinome-wide selectivity screens (e.g., DiscoverX KINOMEscan) to identify off-target interactions that may explain divergent cellular effects .
- Crystallography : Resolve co-crystal structures (e.g., with CDK2) to pinpoint critical hydrogen bonds (e.g., pyrimidine N1 with Lys89) disrupted by methyl groups on piperazine .
Q. How can computational methods predict metabolic stability and toxicity risks for this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of piperazine methyl groups) and hERG inhibition risk .
- Metabolite identification : Simulate Phase I/II metabolism with StarDrop’s Meteor module. Piperazine N-dealkylation and cyclopropane ring oxidation are likely major pathways .
- In vitro validation : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to confirm predicted metabolites .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Rodent PK studies : Administer IV (1 mg/kg) and PO (10 mg/kg) doses in Sprague-Dawley rats. Monitor plasma levels via LC-MS; cyclopropane analogs typically show t₁/₂ = 2–4 h and oral bioavailability <30% due to first-pass metabolism .
- Xenograft models : Test in BALB/c nude mice with HT-29 colon cancer xenografts (50 mg/kg/day, oral gavage). Measure tumor volume reduction and compare to 5-FU controls .
- Toxicokinetics : Assess liver/kidney function (ALT, creatinine) and histopathology after 14-day repeated dosing .
Data Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others show negligible activity for analogs with minor substituent changes?
- Analysis :
- Substituent positioning : A 4-methyl group on piperazine enhances hydrophobic interactions in CDK2 (IC₅₀ = 0.8 µM) but disrupts hydrogen bonding in EGFR (IC₅₀ > 50 µM) due to steric clashes .
- Assay conditions : Discrepancies may arise from ATP concentrations (e.g., 10 µM vs. 100 µM in kinase assays) or cell line genetic backgrounds (e.g., EGFR-mutant vs. wild-type) .
- Solution : Standardize assays (e.g., 10 µM ATP, 1% DMSO) and use isogenic cell lines to isolate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
